molecular formula C10H12F3NO B1385912 N-propyl-3-(trifluoromethoxy)aniline CAS No. 1020966-73-7

N-propyl-3-(trifluoromethoxy)aniline

Cat. No.: B1385912
CAS No.: 1020966-73-7
M. Wt: 219.2 g/mol
InChI Key: JYUGFACFTOEUCY-UHFFFAOYSA-N
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Description

N-propyl-3-(trifluoromethoxy)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the benzene ring, which significantly influences its chemical properties and reactivity. The trifluoromethoxy group is known for its electron-withdrawing nature, which can affect the compound’s behavior in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-3-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy group onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with an aniline derivative under specific conditions. For instance, the reaction of 3-nitroaniline with trifluoromethanol in the presence of a base can yield the desired trifluoromethoxy-substituted aniline. Subsequent reduction of the nitro group to an amino group and alkylation with propyl halide can produce this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the reaction rates and selectivity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-propyl-3-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoromethoxy group or other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, influenced by the electron-withdrawing trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-propyl-3-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-propyl-3-(trifluoromethoxy)aniline involves its interaction with molecular targets and pathways influenced by the trifluoromethoxy group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The electron-withdrawing nature of the trifluoromethoxy group can also affect the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    N-propyl-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    N-propyl-4-(trifluoromethoxy)aniline: Similar structure but with the trifluoromethoxy group at the para position.

    N-propyl-3-(difluoromethoxy)aniline: Similar structure but with a difluoromethoxy group.

Uniqueness

N-propyl-3-(trifluoromethoxy)aniline is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The trifluoromethoxy group provides distinct electronic and steric effects, making this compound valuable in various applications .

Properties

IUPAC Name

N-propyl-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13/h3-5,7,14H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUGFACFTOEUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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